Imidazo[1,2-a]pyridin-5-amine hydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSJJDCBWVNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-5-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with aldehydes and isocyanides in the presence of ammonium chloride in ethanol . This method allows for the efficient construction of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Imidazo[1,2-a]pyridin-5-amine hydrochloride participates in nucleophilic substitution due to its halogenated derivatives. For example:
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α-Haloketone Condensation : Reacts with α-haloketones (e.g., bromoacetaldehyde) under thermal conditions (150–200°C) to form imidazo[1,2-a]pyridine derivatives via cyclocondensation .
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FeCl₃-Catalyzed Coupling : In the presence of FeCl₃, 2-aminopyridines and nitroolefins undergo tandem reactions to yield 3-unsubstituted imidazo[1,2-a]pyridines, a precursor to pharmaceuticals like zolimidine .
Key Reaction Conditions :
| Substrate | Catalyst/Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine + α-haloketone | None | 150–200°C | 60–85 | |
| Nitroolefin + 2-aminopyridine | FeCl₃ | 80–100°C | 70–92 |
Multicomponent Reactions
Adib et al. developed a solvent-free, one-pot method combining:
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2-Aminopyridines , benzaldehydes , and 2,4-imidazoline-5-triones at 200°C to synthesize 3-aminoimidazo[1,2-a]pyridines (Scheme 1). This method achieves >85% yield and aligns with green chemistry principles .
Mechanistic Insight :
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Schiff Base Formation : Reaction between 2-aminopyridine and benzaldehyde.
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Nucleophilic Attack : Imidazoline-5-trione adds to the Schiff base intermediate.
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Cyclization : Thermal aromatization yields the final product .
Copper-Catalyzed Aerobic Oxidation
A CuI/O₂ system enables coupling of 2-aminopyridines with acetophenones or unsaturated ketones to form alkenyl-substituted imidazoheterocycles (70–90% yield). This proceeds via an Ortoleva-King reaction mechanism .
Iron-Catalyzed Denitration
FeCl₃ promotes denitration of nitroolefins, facilitating 3-methyl-2-arylimidazo[1,2-a]pyridine synthesis (65–88% yield) .
Comparative Catalytic Efficiency :
| Catalyst | Substrate Pair | Yield Range (%) | Selectivity |
|---|---|---|---|
| CuI | 2-Aminopyridine + ketone | 70–90 | High |
| FeCl₃ | Nitroolefin + aminopyridine | 65–88 | Moderate |
Reductive Cyclization for Pyrrolo-Imidazopyridines
A Pd-catalyzed Cadogan cyclization converts 2-chloro-3-nitroimidazo[1,2-a]pyridines into pyrrolo-imidazo[1,2-a]pyridines. Key steps include:
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Cross-Coupling : N-Tosylhydrazones and 2-chloroimidazo[1,2-a]pyridines form nitrovinyl intermediates.
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Reductive Cyclization : Mo(VI)/PPh₃ reduces nitro groups, enabling C–N bond formation (Scheme 2) .
Application in Medicinal Chemistry :
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Derivative 5cc (3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine) shows potent cytotoxicity (IC₅₀ = 0.8 µM) against HCT-116 colon cancer cells .
Limitations and Challenges
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Recent studies have identified several compounds within this class that exhibit potent inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . Notably, compounds such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown significant activity against both replicating and non-replicating strains of M. tuberculosis .
1.2 Anticancer Properties
Imidazo[1,2-a]pyridines have demonstrated promising anticancer activities. They act as inhibitors of various cancer-related pathways and have been explored for their potential to treat different types of cancers. For instance, certain derivatives have been identified as effective against prostate cancer and breast cancer cell lines with non-cytotoxic profiles . The structure-activity relationship (SAR) studies indicate that modifications in the imidazo[1,2-a]pyridine structure can enhance anticancer efficacy .
1.3 CNS Modulation
These compounds also exhibit significant central nervous system (CNS) activity. Many imidazo[1,2-a]pyridine derivatives function as anxiolytics or sedatives. Zolpidem, a well-known drug for insomnia treatment, contains the imidazo[1,2-a]pyridine core and acts as a GABA receptor agonist . Other derivatives like alpidem and necopidem are also recognized for their anxiolytic properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Modifications at various positions on the pyridine ring can lead to enhanced potency against specific targets:
| Position | Modification | Effect |
|---|---|---|
| 2 | Alkyl groups | Increased CNS activity |
| 3 | Carboxylate | Enhanced anti-TB activity |
| 7 | Aromatic rings | Improved anticancer properties |
These modifications allow researchers to tailor compounds for specific therapeutic applications.
Case Studies
Several case studies highlight the effectiveness of imidazo[1,2-a]pyridin-5-amine hydrochloride in clinical settings:
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Case Study 1: Anti-TB Efficacy
A study investigated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. The most potent compound demonstrated an MIC of 0.004 μM against replicating Mtb strains without cytotoxic effects on human cell lines . -
Case Study 2: CNS Disorders
Clinical trials involving zolpidem have shown its efficacy in treating insomnia with minimal side effects compared to traditional benzodiazepines . This illustrates the potential of imidazo[1,2-a]pyridine derivatives in managing CNS disorders effectively.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 66358-23-4 (free base) and related hydrochloride salts (e.g., 1263378-17-1 for dihydrochloride derivatives) .
- Synthesis : Prepared via multi-component reactions using zirconium(IV) chloride catalysts or thiamine hydrochloride (VB1)-mediated protocols, as demonstrated by Chen et al. (2013) and Castanedo et al. (2016) .
- Applications : Serves as a precursor in medicinal chemistry for kinase inhibitors and anticoagulant analogs (e.g., Dabigatran derivatives) .
Comparison with Similar Compounds
The structural and functional uniqueness of imidazo[1,2-a]pyridin-5-amine hydrochloride is best understood through comparisons with related imidazo-pyridine derivatives. Below is a detailed analysis:
Structural Isomers and Regioisomers
Table 1: Comparison of Imidazo-Pyridine Amine Derivatives
Key Observations :
- Positional Effects : The 5-amine derivative exhibits superior reactivity in cross-coupling reactions compared to 2- or 3-position isomers due to electronic effects from ring fusion .
- Solubility : Hydrochloride salts (e.g., imidazo[1,2-a]pyridin-5-amine HCl) show improved aqueous solubility (>50 mg/mL) compared to free bases, critical for biological assays .
Physicochemical and Spectroscopic Differences
Table 2: NMR Data Comparison
Analysis :
- Electronic Effects : The 5-amine group in imidazo[1,2-a]pyridin-5-amine HCl deshields adjacent carbons, leading to distinct ¹³C NMR shifts (e.g., δ 155.9 ppm for C5) .
- Methyl Substitution : 2-Methyl derivatives (e.g., CAS 5918-81-0) show upfield shifts for methyl protons (δ 2.5 ppm) and altered aromatic resonance patterns .
Biological Activity
Imidazo[1,2-a]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused imidazole and pyridine ring system. This unique structure contributes to its varied pharmacological properties.
Biological Activities
The compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridin-5-amine derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been synthesized that show minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis .
- Anticancer Properties : The compound has demonstrated antiproliferative effects in human cancer cell lines. For example, certain derivatives have shown growth inhibition with GI50 values in the low micromolar range .
- Cholinesterase Inhibition : Imidazo[1,2-a]pyridine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatments. Some compounds exhibited IC50 values ranging from 0.2 to 50 μM .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in disease pathways, including kinases and cholinesterases. This inhibition can modulate critical cellular processes such as proliferation and apoptosis .
- Receptor Modulation : It may act on various receptors implicated in cancer and infectious diseases, contributing to its therapeutic potential .
Case Study 1: Antituberculosis Activity
A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Notably, compounds demonstrated potent activity with MIC values ≤1 μM, indicating their potential as new antitubercular agents .
Case Study 2: Anticancer Activity
In vitro studies revealed that certain imidazo[1,2-a]pyridine derivatives effectively inhibited the proliferation of HCT116 colon carcinoma cells with a GI50 value of 2.30 μM. These findings support the development of these compounds as potential anticancer therapeutics .
Case Study 3: Cholinesterase Inhibition
Research evaluating the AChE inhibition capabilities of various imidazo[1,2-a]pyridine derivatives found significant activity across several compounds. The most effective derivatives showed IC50 values indicating strong potential for treating conditions like Alzheimer's disease .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Cholinesterase Inhibition |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-5-amine | High (MIC ≤ 0.006 μM) | Moderate (GI50 = 2.30 μM) | Moderate (IC50 = 0.2–50 μM) |
| Imidazo[1,5-a]pyridine | Moderate | Low | Low |
| Imidazo[1,2-b]pyridazine | Low | High | Moderate |
Q & A
Q. How can researchers integrate toxicological data into the design of Imidazo[1,2-a]pyridine-based probes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
